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Abstract
ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor that has

demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This

technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action,

and development of ENMD-2076 tartrate. It is intended to serve as a comprehensive resource

for researchers, scientists, and drug development professionals interested in this multi-targeted

therapeutic agent.

Discovery and Rationale
ENMD-2076 was identified through a focused medicinal chemistry program aimed at

discovering novel inhibitors of Aurora kinases.[1] It is the L-(+)-tartrate salt of the free base

ENMD-981693.[2][3] The rationale for its development was based on the critical role of Aurora

kinases, particularly Aurora A, in cell cycle regulation and their frequent overexpression in

human cancers.[2] Further characterization revealed that ENMD-2076 possesses a unique

multi-targeted profile, inhibiting not only Aurora A but also key kinases involved in

angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and

Fibroblast Growth Factor Receptors (FGFRs).[1][4] This dual mechanism of action, targeting

both tumor cell proliferation and the tumor's blood supply, provides a strong rationale for its

development as a cancer therapeutic.[4]
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Synthesis of ENMD-2076 Tartrate
While a detailed, step-by-step synthesis protocol for ENMD-2076 is not publicly available in the

reviewed literature, the general synthesis of pyrimidine-based kinase inhibitors is well-

documented. ENMD-2076 is a substituted pyrimidine derivative, and its synthesis likely

involves the construction of the core pyrimidine ring followed by the addition of the vinyl, cyano,

and the (4-(cyclopropylmethyl)piperazin-1-yl)amino side chains through a series of organic

reactions.

The final step in the preparation of the drug substance is the formation of the tartrate salt,

which is often done to improve the physicochemical properties of the active pharmaceutical

ingredient, such as solubility and stability.[3]

Mechanism of Action
ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple key signaling

pathways involved in cancer cell proliferation and angiogenesis.

Inhibition of Aurora Kinases
ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[2] Inhibition of

Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and

cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and induction of

apoptosis.[2] The compound is selective for Aurora A over Aurora B.[2]

Anti-Angiogenic Activity
ENMD-2076 also targets several receptor tyrosine kinases that are crucial for angiogenesis,

the formation of new blood vessels that supply tumors with nutrients and oxygen. Key

angiogenic kinases inhibited by ENMD-2076 include:

VEGFR2 (KDR): A primary mediator of VEGF-induced angiogenesis.[2]

VEGFR3 (Flt-4): Involved in lymphangiogenesis.[2]

FGFR1 and FGFR2: Play a role in tumor angiogenesis and cell survival.[2]

PDGFRα: Involved in the recruitment of pericytes to stabilize new blood vessels.[2]
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By inhibiting these kinases, ENMD-2076 can prevent the formation of new tumor blood vessels

and disrupt existing ones.[4]

The multi-targeted nature of ENMD-2076 is illustrated in the following signaling pathway

diagram:
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Caption: ENMD-2076 inhibits multiple kinases, affecting key cellular processes.

Quantitative Data
The following tables summarize the in vitro and in vivo activity of ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
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Kinase Target IC50 (nM)

Aurora A 14

Flt3 1.86

VEGFR2 (KDR) 58.2

VEGFR3 (Flt4) 15.9

FGFR1 92.7

FGFR2 70.8

Src 56.4

PDGFRα 56.4

Aurora B 350

Data compiled from multiple sources.[2]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076
in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

Wide range of solid tumor and

hematopoietic cancer cell lines
Various 0.025 - 0.7

Data from a study by Diamond et al.[4]

Table 3: Summary of Phase I and II Clinical Trial Data
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Cancer Type Phase Dosage Key Findings

Advanced Solid

Tumors
I

160 mg/m² orally once

daily

Well-tolerated with a

linear pharmacokinetic

profile. Promising anti-

tumor activity,

particularly in ovarian

cancer.[5]

Platinum-Resistant

Ovarian Cancer
II Not specified

Showed activity in

platinum-resistant

ovarian cancer.[6]

Triple-Negative Breast

Cancer
II

250 mg orally once

daily

Modest single-agent

activity.[7]

Ovarian Clear Cell

Carcinoma
II

275 mg orally once

daily (BSA ≥ 1.65 m²)

or 250 mg orally once

daily (BSA < 1.65 m²)

Did not meet the

preset bar for efficacy

as a single agent.

Relapsed/Refractory

AML or CMML
I

Recommended Phase

2 dose: 225 mg orally

once daily

Showed some clinical

activity.

Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of ENMD-2076 against various kinases is typically determined using in

vitro kinase assays. A general protocol is as follows:

Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP,

and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20).

Procedure: a. Prepare serial dilutions of ENMD-2076 in DMSO. b. In a microplate, combine

the kinase, peptide substrate, and ENMD-2076 dilution. c. Initiate the kinase reaction by

adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific
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time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated

substrate using a suitable detection method (e.g., radioactivity, fluorescence, or

luminescence).

Data Analysis: Calculate the IC50 value, which is the concentration of ENMD-2076 that

inhibits 50% of the kinase activity.
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Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay
The anti-proliferative effects of ENMD-2076 on cancer cell lines are commonly assessed using

a sulforhodamine B (SRB) assay or similar methods.

Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After allowing the

cells to attach, treat them with various concentrations of ENMD-2076 for a specified duration

(e.g., 72 hours). c. Fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with

SRB dye. e. Wash away the unbound dye and solubilize the protein-bound dye. f. Measure

the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

Data Analysis: Determine the IC50 value, representing the concentration of ENMD-2076 that

causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Studies
The in vivo efficacy of ENMD-2076 is evaluated in animal models, typically using human tumor

xenografts in immunocompromised mice.

Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

Procedure: a. Implant human tumor cells subcutaneously into the flanks of the mice. b. Once

tumors reach a palpable size, randomize the mice into treatment and control groups. c.

Administer ENMD-2076 orally to the treatment group at various doses and schedules. The

control group receives a vehicle. d. Monitor tumor growth by measuring tumor volume

regularly. e. Monitor the general health and body weight of the mice.

Data Analysis: Compare the tumor growth in the treated groups to the control group to

determine the anti-tumor efficacy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Implant Tumor Cells
into Mice

Allow Tumors to Grow
to Palpable Size

Randomize Mice into
Treatment & Control Groups

Administer ENMD-2076 (Oral)
or Vehicle

Monitor Tumor Volume
and Mouse Health

Analyze Anti-Tumor Efficacy

End

Click to download full resolution via product page

Caption: General workflow for in vivo tumor xenograft studies.

Conclusion
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ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined

mechanism of action that combines anti-proliferative and anti-angiogenic effects. It has

demonstrated significant anti-tumor activity in a variety of preclinical models and has been

evaluated in several clinical trials. While single-agent efficacy has been modest in some

settings, its unique pharmacological profile suggests potential for combination therapies.

Further research is warranted to identify predictive biomarkers and optimal patient populations

to fully realize the therapeutic potential of ENMD-2076.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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